Home > Products > Screening Compounds P69430 > 9(10)-Dehydronandrolone
9(10)-Dehydronandrolone -

9(10)-Dehydronandrolone

Catalog Number: EVT-8079661
CAS Number:
Molecular Formula: C17H22O2
Molecular Weight: 258.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

9(10)-Dehydronandrolone, also known as estra-4,9-diene-3,17-dione, is a synthetic anabolic steroid that is derived from nandrolone. It is characterized by the presence of a double bond between the 9 and 10 positions in its steroid structure, which differentiates it from its precursor nandrolone. This compound has garnered attention for its potential applications in both therapeutic and research settings.

Source

The compound is synthesized primarily through chemical methods involving the dehydrogenation of nandrolone. Various synthetic routes have been explored to produce 9(10)-Dehydronandrolone, utilizing both traditional organic synthesis techniques and modern enzymatic methods.

Classification

9(10)-Dehydronandrolone belongs to the class of anabolic steroids, which are synthetic derivatives of testosterone. These compounds are often used in medical treatments for various conditions, including muscle wasting diseases, and are also studied for their effects on muscle growth and recovery.

Synthesis Analysis

Methods

The synthesis of 9(10)-Dehydronandrolone typically involves several key steps:

  1. Starting Material: Nandrolone is used as the primary starting material.
  2. Dehydrogenation: The conversion process involves removing hydrogen atoms to form the double bond between the 9 and 10 positions. This can be achieved using various reagents and conditions.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate the desired product.

Technical Details

Recent advancements have introduced enzymatic methods that enhance selectivity and yield. For example, cytochrome P450 enzymes have been utilized to catalyze hydroxylation reactions on steroid substrates, offering a more environmentally friendly approach to steroid synthesis . Chemoenzymatic strategies have also been developed, allowing for regio- and stereoselective modifications of steroidal compounds .

Molecular Structure Analysis

Structure

The molecular formula for 9(10)-Dehydronandrolone is C18_{18}H24_{24}O2_2. Its structure features a characteristic steroid backbone with specific functional groups that influence its biological activity.

Data

  • Molecular Weight: 272.39 g/mol
  • Melting Point: Approximately 190 °C
  • Optical Rotation: [α]20_{20}D = -310 to -330° (C = 0.5 in methanol) .
Chemical Reactions Analysis

Reactions

9(10)-Dehydronandrolone can participate in various chemical reactions typical of steroids:

  1. Hydroxylation: Introduction of hydroxyl groups at specific positions using enzymatic or chemical methods.
  2. Reduction/Oxidation: Modifications of existing functional groups to alter activity or stability.
  3. Substitution Reactions: Targeted modifications that can enhance biological activity or alter pharmacokinetics.

Technical Details

The reactions often require precise control over conditions such as temperature, pH, and reagent concentrations to achieve the desired outcomes without unwanted byproducts .

Mechanism of Action

Process

The mechanism of action for 9(10)-Dehydronandrolone primarily involves binding to androgen receptors in target tissues, leading to a cascade of biological effects that promote muscle growth and anabolic processes. This action mimics the effects of testosterone but with potentially altered efficacy due to structural differences.

Data

Research indicates that modifications at the 9 and 10 positions can significantly impact receptor affinity and biological activity compared to nandrolone .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Slightly yellow to yellow crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and methanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong oxidizing agents and acids; careful handling is required during synthesis and purification processes .
Applications

Scientific Uses

9(10)-Dehydronandrolone is primarily used in research settings related to:

  • Anabolic Steroid Research: Studied for its effects on muscle growth, recovery, and performance enhancement.
  • Pharmaceutical Development: Investigated for potential therapeutic applications in treating muscle-wasting diseases or hormonal deficiencies.
  • Biochemical Studies: Used as a model compound in studies exploring steroid metabolism and enzymatic modifications .
Enzymatic Synthesis and Biocatalytic Modifications

Cytochrome P450-Mediated Regio- and Stereoselective Hydroxylation

Cytochrome P450 enzymes (CYPs) are heme-containing monooxygenases renowned for their capacity to functionalize inert C–H bonds with exceptional regio- and stereoselectivity under mild conditions. Their application in steroid modification is of significant pharmaceutical relevance, as hydroxylation patterns profoundly influence bioactivity, solubility, and metabolic stability. CYP109B1, sourced from Bacillus subtilis, exemplifies this catalytic versatility. While typically hydroxylating testosterone at the 15β-position (73% selectivity), it undergoes a remarkable regiochemical shift with 9(10)-dehydronandrolone, favoring 16β-hydroxylation as the primary product [1]. This divergence underscores the enzyme’s sensitivity to substrate topology, where the conjugated diene system (Δ4,9) in 9(10)-dehydronandrolone reorients binding to position C16 proximal to the catalytic heme iron. Computational docking studies suggest that the planar, rigid structure of 9(10)-dehydronandrolone disrupts conserved hydrogen-bonding networks, allowing alternative orientations that expose C16 for oxidation [1] [4].

Role of CYP109B1 in Shifting Selectivity to 16β-Position

The shift from 15β to 16β selectivity with 9(10)-dehydronandrolone highlights CYP109B1’s adaptability. Testosterone hydroxylation predominantly yields 15β-OH-testosterone (73% selectivity), whereas 9(10)-dehydronandrolone—a 19-norsteroid featuring a C9–C10 double bond—redirects activity toward 16β-OH-dehydronandrolone [1] [5]. This is attributed to:

  • Substrate Rigidity: The Δ9(10) unsaturation flattens the B-ring, sterically hindering the 15β-site while aligning C16–H with the catalytic ferryl oxo species.
  • Electrostatic Effects: The enone system (Δ4-3-keto) and diene conjugation alter electron density, lowering the activation energy for C16–H abstraction compared to C15.
  • Binding Pocket Constraints: Mutagenesis studies indicate residues Phe87 and Leu245 in CYP109B1 form π-stacking and van der Waals contacts with the dehydronandrolone diene system, locking it in a 16β-exposed conformation [1].

Redox Partner Optimization for Enhanced Catalytic Efficiency

CYP109B1 is not self-sufficient and requires redox partners for electron transfer from NAD(P)H to its heme center. Early systems using bovine adrenodoxin reductase (AdR)/adrenodoxin (Adx) delivered only 5–10% conversion for testosterone hydroxylation [1]. Systematic screening identified the ferredoxin reductase Fdr0978 and ferredoxin Fdx1499 from Synechococcus elongatus as optimal partners. This pair achieved:

  • >99% conversion of 9(10)-dehydronandrolone at 1 mM substrate concentration.
  • High coupling efficiency (minimal unproductive NADPH consumption).
  • Robust activity in whole-cell biocatalysts (E. coli recombinants) [1].

Table 1: Performance of Redox Systems with CYP109B1 for 9(10)-Dehydronandrolone Hydroxylation

Redox Partner SystemSourceConversion (%)Selectivity (16β-OH:Others)
Fdr0978 / Fdx1499Synechococcus elongatus>99>95:5
Adrenodoxin Reductase / AdrenodoxinBovine mitochondria5–10Not reported
Spinach FNR / FerredoxinSpinacia oleracea<20Not determined
Fpr / YkuNE. coli / B. subtilisNegligible
P450RhF reductase domain fusionRhodococcus sp.<5

Fusion constructs linking CYP109B1 to the reductase domains of self-sufficient CYPs (e.g., P450BM3, P450RhF) yielded <5% conversion, attributed to improper domain orientation or electron tunneling efficiency [1]. The Fdr0978/Fdx1499 pair’s superiority stems from:

  • Optimized Electrostatic Interface: Enhanced complementary charges between Fdx_1499 and CYP109B1’s proximal surface.
  • Midpoint Potential Alignment: The −320 mV potential of Fdx_1499 efficiently reduces the CYP109B1 heme (Fe³⁺/Fe²⁺ ≈ −270 mV).
  • Kinetic Compatibility: Fast dissociation of oxidized Fdx_1499 minimizes catalytic bottleneck [1] [6].

Microbial Biotransformation Pathways

Bacterial and Fungal Systems for Steroid Dehydrogenation

9(10)-Dehydronandrolone (17β-Hydroxyestra-4,9-dien-3-one) is synthesized chemically or via microbial Δ1-dehydrogenation of 19-nortestosterone derivatives. Key biocatalysts include:

  • Bacterial 3-Ketosteroid Δ1-Dehydrogenases (KstDs): Arthrobacter and Rhodococcus strains express KstDs that catalyze allylic dehydrogenation at C1–C2, forming conjugated dienones. For 19-norsteroids, this can yield Δ1,4,9-trienes, but Δ4,9-dienes like 9(10)-dehydronandrolone arise via non-enzymatic isomerization or specific fungal pathways [4] [7].
  • Fungal Dehydrogenases: Aspergillus and Cochliobolus spp. possess P450s (e.g., CYP5312A4) and short-chain dehydrogenases (SDRs) that introduce Δ9(10) unsaturation. C. lunatus P450lun dehydrogenates androstenedione at C9–C10, though activity on 19-nor substrates is underexplored [4].

These systems exploit the planarity and electron deficiency of the steroid α,β-unsaturated ketone (e.g., Δ4-3-keto), facilitating hydride abstraction at C9. Co-factor regeneration (NAD⁺) is sustained endogenously via glucose metabolism in whole-cell biocatalysts [4].

Substrate Scope Limitations in C17-Functionalized Derivatives

CYP109B1 exhibits stringent steric exclusion for substrates with bulky C17 substituents:

  • Activity Loss: Testosterone derivatives with C17-alkyl chains (e.g., 17α-methyltestosterone) or esters (e.g., testosterone acetate) show <5% conversion by CYP109B1.
  • 9(10)-Dehydronandrolone Exception: Despite its C17β-OH group, activity is retained (>99% conversion) due to:
  • Minimal steric footprint of the 17β-hydroxy group.
  • Hydrogen-bond donation to active-site water/Asn98, stabilizing productive binding [1] [3].

Table 2: Substrate Scope of CYP109B1 for Steroid Hydroxylation

SubstrateC17 FunctionalizationConversion (%)Main Product(s)
Testosterone17β-OH>9915β-OH (73%)
9(10)-Dehydronandrolone17β-OH>9916β-OH (>95%)
17α-Methyltestosterone17α-CH₃<5
Testosterone Acetate17β-OCOCH₃<2
17β-Estradiol17β-OH15–20*15β-OH

* Lower activity due to aromatic A-ring.

This limitation stems from CYP109B1’s narrow substrate access channel, where residues Val83 and Leu291 form a "gate" that clashes with C17-alkyl/ester groups. Protein engineering efforts (e.g., Leu291Gly mutation) show promise in alleviating this constraint [1] [6].

Properties

Product Name

9(10)-Dehydronandrolone

IUPAC Name

(8S,14S,17S)-17-hydroxy-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C17H22O2

Molecular Weight

258.35 g/mol

InChI

InChI=1S/C17H22O2/c18-11-2-4-12-10(9-11)1-3-14-13(12)5-6-16-15(14)7-8-17(16)19/h9,14-17,19H,1-8H2/t14-,15+,16?,17+/m1/s1

InChI Key

WJMRWIKIHXHRJA-GLDWBXLXSA-N

SMILES

C1CC(C2C1C3CCC4=CC(=O)CCC4=C3CC2)O

Canonical SMILES

C1CC(C2C1C3CCC4=CC(=O)CCC4=C3CC2)O

Isomeric SMILES

C1C[C@@H](C2[C@@H]1[C@@H]3CCC4=CC(=O)CCC4=C3CC2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.